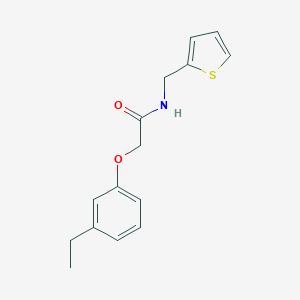![molecular formula C18H20N2O2 B240566 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. The STING pathway is activated when this compound binds to a receptor called cyclic GMP-AMP synthase (cGAS) in the cytoplasm of cells. This leads to the production of cyclic GMP-AMP (cGAMP), which then activates the STING pathway and triggers the production of interferons and other cytokines. These cytokines then activate the immune system and cause the destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been found to induce the production of cytokines such as interferon-alpha, interferon-beta, and tumor necrosis factor-alpha. This compound has also been found to increase the number of natural killer cells and T cells in the body, which are important components of the immune system. In addition, this compound has been shown to reduce the formation of new blood vessels, which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in large quantities. This compound has also been shown to be effective in various preclinical models of cancer, making it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. The compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, this compound has been found to be unstable in solution, which can affect its efficacy in experiments.
Orientations Futures
For N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide research include the development of more stable formulations, the identification of biomarkers, and the exploration of the compound's potential for the treatment of other diseases.
Méthodes De Synthèse
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide can be synthesized through a multi-step process starting from 4-methylbenzoyl chloride and 2-(dimethylamino)ethylamine. The reaction involves the formation of an amide bond between the two compounds, followed by oxidation and cyclization to form the final product. The yield of the synthesis process can be improved by optimizing reaction conditions and using high-purity starting materials.
Applications De Recherche Scientifique
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been studied extensively for its potential as an anti-cancer agent. The compound has been shown to have anti-tumor activity in various preclinical models, including mouse and rat models of cancer. This compound has been found to induce tumor necrosis by activating the immune system and causing the release of cytokines. The compound has also been shown to inhibit tumor angiogenesis by reducing the formation of new blood vessels that are necessary for tumor growth.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-4-8-15(9-5-13)18(22)19-16-10-6-14(7-11-16)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22) |
Clé InChI |
WEHMHVOTHLIDEM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide](/img/structure/B240599.png)